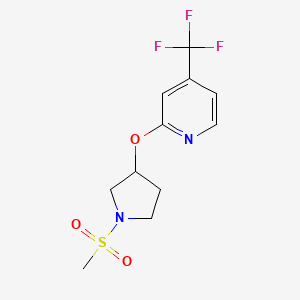
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with a trifluoromethyl group attached at the 4-position and a pyrrolidine ring attached at the 2-position via an oxygen atom. The pyrrolidine ring would have a methylsulfonyl group attached at the 1-position .科学的研究の応用
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. This compound has also been used to study the effects of dopamine depletion on behavior and cognition.
作用機序
The mechanism of action of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves its conversion to MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the brain. MPP+ enters dopaminergic neurons through the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to selectively destroy dopaminergic neurons in the brain. This leads to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. This compound has also been shown to affect other neurotransmitter systems, such as the noradrenergic and serotonergic systems.
実験室実験の利点と制限
The advantages of using 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine in lab experiments include its ability to selectively destroy dopaminergic neurons in the brain, its reproducibility, and its well-established protocol. However, the limitations of using this compound include its toxicity, its potential to cause Parkinson's disease-like symptoms in animal models, and its limited ability to mimic the complex pathology of Parkinson's disease.
将来の方向性
For the use of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine in scientific research include the development of new animal models that better mimic the complex pathology of Parkinson's disease, the identification of new therapeutic targets for the treatment of Parkinson's disease, and the development of new drugs that can selectively target dopaminergic neurons in the brain without causing toxicity. Additionally, the use of this compound in combination with other neurotoxins may provide new insights into the mechanisms underlying neurodegenerative disorders.
合成法
The synthesis of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves several steps. The first step involves the reaction of 3-pyrrolidinol with methylsulfonyl chloride to form the corresponding methylsulfonyl derivative. The second step involves the reaction of the methylsulfonyl derivative with 4-trifluoromethylpyridine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
2-(1-methylsulfonylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S/c1-20(17,18)16-5-3-9(7-16)19-10-6-8(2-4-15-10)11(12,13)14/h2,4,6,9H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGJZPQDHPOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

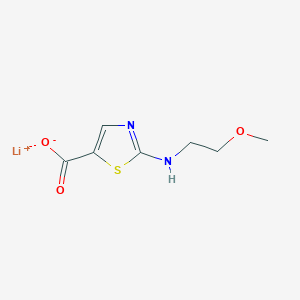
![5-((3-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786102.png)

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
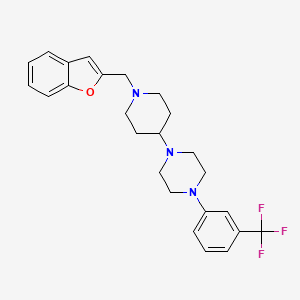
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)
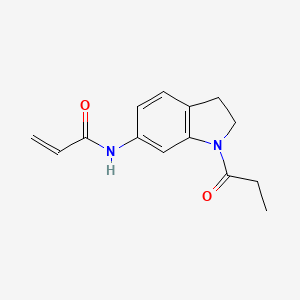
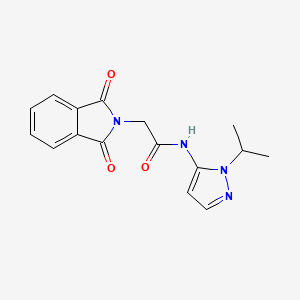
amino]butanoic acid](/img/structure/B2786114.png)
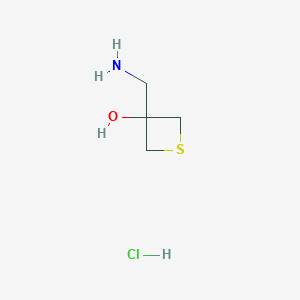

![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)